2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide
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Overview
Description
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring, a sulfanyl group, and a fluorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide, which is then reacted with 4-fluorobenzaldehyde under specific conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interact with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide
- N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
- 1-(4,6-dimethylpyrimidin-2-yl)-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-5-ol
Uniqueness
What sets 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide apart from similar compounds is its unique combination of a pyrimidine ring, a sulfanyl group, and a fluorophenyl group.
Properties
Molecular Formula |
C16H17FN4OS |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-1-(4-fluorophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C16H17FN4OS/c1-10-8-11(2)19-16(18-10)23-9-15(22)21-20-12(3)13-4-6-14(17)7-5-13/h4-8H,9H2,1-3H3,(H,21,22)/b20-12+ |
InChI Key |
LNUCJGZFTUIPIS-UDWIEESQSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)SCC(=O)N/N=C(\C)/C2=CC=C(C=C2)F)C |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NN=C(C)C2=CC=C(C=C2)F)C |
Origin of Product |
United States |
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